![molecular formula C11H18O5 B1354281 (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a carbohydrate derivative with the molecular formula C11H18O5. It is a protected form of L-arabinopyranose, where the hydroxyl groups are masked by isopropylidene groups. This compound is widely used in carbohydrate chemistry due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is typically synthesized through the reaction of L-arabinopyranose with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal, where the hydroxyl groups at positions 1, 2, 3, and 4 are protected by isopropylidene groups .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetone and acid catalysts is common in industrial settings as well .
化学反应分析
Types of Reactions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of carbohydrate-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
作用机制
The mechanism of action of (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be modified without affecting others .
相似化合物的比较
- 1,2:3,4-DI-O-Isopropylidene-D-galactopyranose
- 1,2:3,4-DI-O-Isopropylidene-α-D-glucofuranose
- 2,3:4,6-DI-O-Isopropylidene-2-keto-L-gulonic acid
Comparison: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific configuration and the positions of the isopropylidene groups. Compared to its analogs, it offers distinct reactivity and stability, making it particularly useful in certain synthetic applications. Its L-arabinopyranose backbone differentiates it from other isopropylidene-protected sugars, which may have different stereochemistry or functional group arrangements .
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9?/m0/s1 |
InChI 键 |
PITVFGWVJISGEN-VTBDLZGYSA-N |
手性 SMILES |
CC1(O[C@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C |
规范 SMILES |
CC1(OC2COC3C(C2O1)OC(O3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)
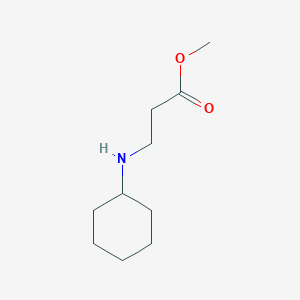


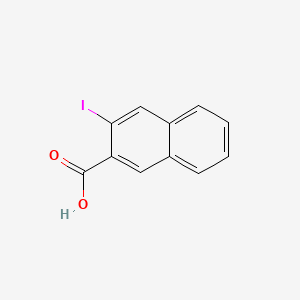


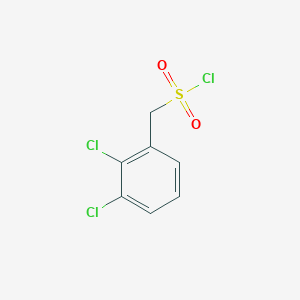
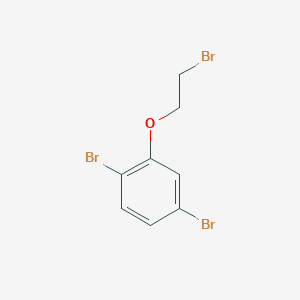
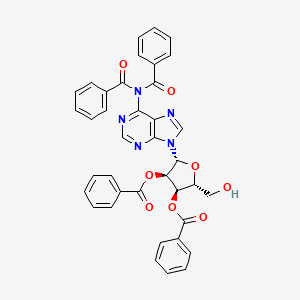
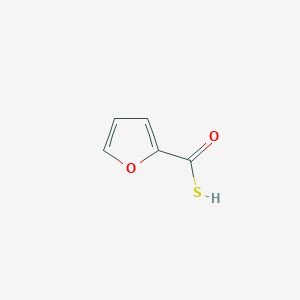

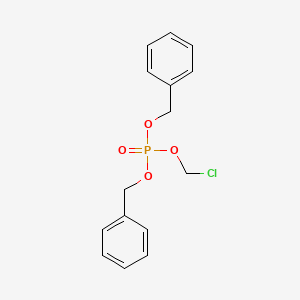
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
